Ethyl 4-(bromomethyl)nicotinate hydrobromide
Description
Ethyl 4-(bromomethyl)nicotinate hydrobromide is a nicotinic acid derivative characterized by a bromomethyl (-CH₂Br) group at the 4-position of the pyridine ring and an ethyl ester at the 3-position. Its molecular formula is C₉H₁₁Br₂NO₂ (including the hydrobromide counterion). The compound’s synthesis typically involves bromination of ethyl 4-methylnicotinate followed by hydrobromide salt formation . This compound serves as a versatile intermediate in organic synthesis and drug discovery due to the reactive bromomethyl group, which participates in nucleophilic substitutions, cross-couplings, and other functionalization reactions.
Properties
Molecular Formula |
C9H11Br2NO2 |
|---|---|
Molecular Weight |
325.00 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-6-11-4-3-7(8)5-10;/h3-4,6H,2,5H2,1H3;1H |
InChI Key |
XDRYOADNIRUVIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)CBr.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)nicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The process can be summarized as follows:
Starting Material: Ethyl nicotinate.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Formation of Hydrobromide Salt: The resulting product is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(bromomethyl)nicotinate hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, and ethers can be formed.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Alcohols and alkanes.
Scientific Research Applications
Ethyl 4-(bromomethyl)nicotinate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(bromomethyl)nicotinate hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity makes it a valuable tool in organic synthesis for introducing functional groups into molecules .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : this compound is preferred over chloro or iodo analogs for Suzuki-Miyaura couplings due to optimal oxidative addition rates .
- Drug Discovery : Derivatives of this compound are being explored as kinase inhibitors, leveraging its electrophilic bromomethyl group for irreversible binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
